Product packaging for 3,3-Difluoro-1-oxaspiro[3.5]nonane(Cat. No.:)

3,3-Difluoro-1-oxaspiro[3.5]nonane

Cat. No.: B12842345
M. Wt: 162.18 g/mol
InChI Key: VOCVUKWWINKIAC-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-oxaspiro[3.5]nonane is a useful research compound. Its molecular formula is C8H12F2O and its molecular weight is 162.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12F2O B12842345 3,3-Difluoro-1-oxaspiro[3.5]nonane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12F2O

Molecular Weight

162.18 g/mol

IUPAC Name

3,3-difluoro-1-oxaspiro[3.5]nonane

InChI

InChI=1S/C8H12F2O/c9-8(10)6-11-7(8)4-2-1-3-5-7/h1-6H2

InChI Key

VOCVUKWWINKIAC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)C(CO2)(F)F

Origin of Product

United States

Contextualization of Spiro Fused Heterocycles with Bridged Fluoro Moieties in Organic Synthesis

Spiro-fused heterocycles, compounds in which two rings share a single atom, have garnered considerable attention in organic synthesis due to their inherent structural rigidity and three-dimensionality. mdpi.com This fixed spatial arrangement of substituents is a valuable attribute in the design of molecules intended to interact with biological targets. mdpi.com The introduction of fluorine atoms, particularly in a bridged or gem-dinal fashion, further enhances the molecular properties. Fluorine's high electronegativity and small size can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. mdpi.com Consequently, the synthesis of spiro heterocyclic compounds is a significant area of research in the development of new pharmaceuticals. walshmedicalmedia.com

The strategic combination of a spirocyclic scaffold with fluorine substitution has led to the development of a unique class of compounds with promising applications. Many natural products and pharmaceuticals feature spiro heterocyclic motifs, and their synthesis is crucial for creating new drugs with enhanced pharmacological profiles. walshmedicalmedia.com

Rationale for Dedicated Academic Research on 3,3 Difluoro 1 Oxaspiro 3.5 Nonane

The focused academic interest in 3,3-Difluoro-1-oxaspiro[3.5]nonane is primarily driven by the advantageous properties of the 3,3-difluorooxetane (B2587318) (3,3-diFox) unit. researchgate.netnih.govchemrxiv.org This functional group is recognized as a versatile bioisostere, meaning it can replace other chemical groups in biologically active compounds to improve their properties without significantly altering their biological activity. researchgate.netnih.govchemrxiv.org

The 3,3-difluorooxetane moiety is particularly valued for its ability to mimic other common functional groups like esters, amides, and small alkyl groups. chemrxiv.org The presence of the gem-difluoro group at the 3-position of the oxetane (B1205548) ring has a profound impact on the molecule's electronic and steric properties, as well as its chemical stability. researchgate.netallfluoro.com Research has shown that gem-difluorination can lower the pKa of neighboring functional groups and reduce lipophilicity, which are important considerations in drug design. researchgate.net

The spirocyclic nature of this compound, fusing the difluorooxetane ring to a cyclohexane (B81311) ring, provides a rigid framework that is desirable for optimizing interactions with biological targets. This "escape from flatland" is a popular concept in medicinal chemistry, aiming to create more complex and specific molecular shapes. digitellinc.com

Overview of Key Research Domains Explored for Difluorinated Spirocyclic Systems

Retrosynthetic Analysis and Strategic Disconnections for the Oxaspiro[3.5]nonane Core

A retrosynthetic analysis of this compound reveals several logical disconnections to simplify the target molecule into readily available starting materials. The primary strategic disconnections focus on the formation of the oxetane (B1205548) ring and the introduction of the gem-difluoro group.

Primary Disconnections:

C-O Bond Disconnection of the Oxetane Ring: This is the most common and intuitive disconnection, leading back to a 1,3-diol precursor. Specifically, for the 1-oxaspiro[3.5]nonane core, this disconnection points to 1-(hydroxymethyl)cyclohexylmethanol as a key intermediate. This diol can be conceptually derived from commercially available starting materials such as cyclohexanecarboxylic acid or its derivatives.

C-C Bond Disconnection of the Spirocyclic Junction: A more complex approach involves the formation of the spirocyclic center itself. This could be envisioned through various strategies, including the reaction of a suitable nucleophile with a cyclic electrophile.

Fluorine Introduction Strategy:

Late-Stage Fluorination: In this approach, the 1-oxaspiro[3.5]nonan-3-one is synthesized first, followed by the introduction of the two fluorine atoms at the C3 position. This is a convergent approach but requires a robust fluorination method that is compatible with the spirocyclic oxetane system.

Early-Stage Fluorination: This strategy involves the use of a fluorinated building block that is then elaborated to form the final spirocyclic structure. This can be advantageous if direct fluorination of the spirocyclic ketone proves to be challenging.

Based on the prevalence of methods for the conversion of ketones to gem-difluoro compounds, the late-stage fluorination approach is often more practical and will be the primary focus of the subsequent sections.

Foundational Approaches for Spirocyclic Oxetane Ring System Formation

The construction of the spirocyclic oxetane core is a pivotal step in the synthesis of this compound. This can be achieved through various intramolecular cyclization and spiroannulation techniques.

Intramolecular Cyclization Strategies for Oxetane Construction

The formation of the four-membered oxetane ring is often accomplished through intramolecular cyclization of a suitably functionalized precursor. The most common strategy is the intramolecular Williamson ether synthesis, which involves the cyclization of a 1,3-halohydrin or a related derivative under basic conditions.

For the synthesis of the 1-oxaspiro[3.5]nonane core, a key intermediate is 1-(hydroxymethyl)cyclohexylmethanol. This diol can be converted to a more reactive precursor for cyclization. A typical reaction sequence is as follows:

Monofunctionalization of the Diol: Selective activation of one of the primary hydroxyl groups is necessary. This can be achieved by conversion to a good leaving group, such as a tosylate, mesylate, or halide.

Intramolecular Cyclization: Treatment of the resulting 1-(hydroxymethyl)cyclohexylmethan-ol derivative with a base promotes an intramolecular SN2 reaction, where the remaining hydroxyl group displaces the leaving group to form the oxetane ring.

Starting Material Reagents and Conditions Intermediate Cyclization Conditions Product
1-(Hydroxymethyl)cyclohexylmethanol1. TsCl, pyridine (B92270) 2. NaH1-((Tosyloxy)methyl)cyclohexyl)methanolBase (e.g., NaH)1-Oxaspiro[3.5]nonane
1-(Hydroxymethyl)cyclohexylmethanol1. MsCl, Et3N 2. NaH1-((Mesyloxy)methyl)cyclohexyl)methanolBase (e.g., NaH)1-Oxaspiro[3.5]nonane

Spiroannulation Techniques for the Spiro[3.5]nonane Framework

Spiroannulation involves the direct formation of the spirocyclic system in a single or a few steps. One of the most powerful methods for the synthesis of spirocyclic oxetanes is the Paternò-Büchi reaction. This [2+2] photocycloaddition reaction occurs between a carbonyl compound and an alkene to form an oxetane.

In the context of this compound synthesis, a hypothetical Paternò-Büchi approach could involve the reaction of a suitable carbonyl compound with an exocyclic methylene (B1212753) cyclohexane (B81311). However, for the specific target molecule, a more practical approach involves the synthesis of the spirocyclic ketone, 1-oxaspiro[3.5]nonan-3-one, which can then be fluorinated.

Stereoselective and Regioselective Introduction of the gem-Difluoromethylene Group

The introduction of the gem-difluoromethylene group at the C3 position of the 1-oxaspiro[3.5]nonane core is the final and most crucial step in the synthesis. This transformation can be achieved through either electrophilic or nucleophilic fluorination methods.

Electrophilic Fluorination Approaches and Reagent Design

Electrophilic fluorination involves the reaction of an enol or enolate intermediate of the precursor ketone, 1-oxaspiro[3.5]nonan-3-one, with an electrophilic fluorine source ("F+"). A variety of N-F reagents have been developed for this purpose, with Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) being among the most common. wikipedia.org

The reaction proceeds in two steps: a first fluorination to give the α-fluoro ketone, followed by a second fluorination to yield the desired gem-difluoro product. The second fluorination is often slower than the first due to the electron-withdrawing effect of the first fluorine atom.

Reagent Structure Typical Reaction Conditions
Selectfluor® (F-TEDA-BF4)Acetonitrile, room temperature or elevated temperature
N-Fluorobenzenesulfonimide (NFSI)Aprotic solvent (e.g., THF, DMF), often with a base

The choice of reagent and reaction conditions is critical to achieve high yields and avoid side reactions. The reactivity of the spirocyclic ketone and the potential for ring-opening or rearrangement under the reaction conditions must be considered.

Nucleophilic Fluorination Methodologies and Difluorocarbene Precursors

Nucleophilic fluorination provides an alternative and often more direct route to gem-difluoro compounds from ketones. This approach typically involves the use of a deoxofluorinating agent that replaces the carbonyl oxygen with two fluorine atoms.

Deoxofluorination:

The most widely used reagent for this transformation is Diethylaminosulfur Trifluoride (DAST) and its more stable analogues, such as Deoxo-Fluor®. commonorganicchemistry.comwikipedia.org The reaction of 1-oxaspiro[3.5]nonan-3-one with DAST would directly yield this compound.

Reagent Structure Typical Reaction Conditions
Diethylaminosulfur Trifluoride (DAST)Et2NSF3Aprotic solvent (e.g., CH2Cl2), often at low temperatures
Deoxo-Fluor®(CH3OCH2CH2)2NSF3Aprotic solvent (e.g., CH2Cl2)

Difluorocarbene Precursors:

Another nucleophilic approach involves the generation of difluorocarbene (:CF2), which can then react with a suitable precursor. While the direct addition of difluorocarbene to a carbonyl group is not a standard method for gem-difluoroalkane synthesis, difluorocarbene can be used to synthesize difluorocyclopropanes from alkenes. Reagents such as (Trifluoromethyl)trimethylsilane (TMSCF3) can serve as effective difluorocarbene precursors upon activation with a suitable initiator. cas.cnacs.org

Radical-Mediated Difluoroalkylation and Spirocyclization Reactions

Radical-mediated reactions offer a powerful tool for the formation of C-F bonds and the construction of complex cyclic systems. A plausible radical-based approach to this compound would likely involve a cascade reaction featuring the addition of a difluoromethyl radical to a precursor followed by cyclization.

One hypothetical pathway could start with a cyclohexanone (B45756) derivative bearing an allylic alcohol moiety. A difluoromethyl radical, generated from a suitable precursor like sodium chlorodifluoroacetate or other known CF₂H sources, could be added to the alkene. The resulting radical intermediate could then undergo a 4-exo-trig cyclization onto the carbonyl oxygen to form the oxetane ring, followed by a final reduction or quenching step to yield the spirocyclic product. The regioselectivity of the radical addition and the efficiency of the spirocyclization would be key challenges to overcome.

Table 1: Potential Radical Precursors and Initiating Conditions

Radical Precursor Initiator / Method Plausible Reaction Type
TMSCF₂Br Photoredox Catalysis (e.g., Ru(bpy)₃²⁺) Atom Transfer Radical Addition (ATRA)
HCF₂SO₂Na Thermal (e.g., AIBN) or Photochemical Addition-Cyclization Cascade

Transition Metal-Catalyzed Difluorination and Spiroannulation Reactions

Transition metal catalysis provides a versatile platform for fluorination reactions. The most direct strategy for synthesizing this compound using this approach would be the difluorination of a precursor ketone, 1-oxaspiro[3.5]nonan-3-one .

This transformation could potentially be achieved using palladium, copper, or silver catalysts with a suitable nucleophilic or electrophilic fluorine source. For example, a palladium-catalyzed process might involve the formation of a palladium enolate from the precursor ketone, followed by oxidative addition of an electrophilic fluorine reagent (e.g., F-TEDA-BF₄, commercially known as Selectfluor®) and subsequent reductive elimination to install the two fluorine atoms. Alternatively, a copper-catalyzed reaction could utilize a different mechanistic pathway to achieve the gem-difluorination at the α-position to the oxetane oxygen. Spiroannulation, the formation of the spirocyclic system, would typically precede the difluorination step in such a sequence.

Chemo-, Regio-, and Stereocontrol in Complex Synthetic Sequences

Achieving high levels of selectivity is paramount in modern organic synthesis, particularly when constructing complex, three-dimensional molecules like spirocycles.

Enantioselective Synthesis of this compound Precursors

Since the target molecule itself is achiral, enantioselective strategies would be directed at creating chiral derivatives or intermediates. This could be achieved by starting with a chiral, non-racemic precursor. For instance, an asymmetric synthesis could target a chiral substituted cyclohexanone. The chirality in the six-membered ring could then influence the stereochemical outcome of subsequent reactions.

Another advanced approach involves the desymmetrization of a prochiral precursor. For example, a prochiral 1,3-diol on a cyclohexane scaffold could be enantioselectively cyclized to form a chiral oxetane precursor using a chiral catalyst, which could then be carried forward to the final difluorinated product. Methodologies developed for the enantioselective synthesis of related fluorinated building blocks, such as 3,3-difluoropyrrolidin-4-ol, could serve as a blueprint for developing such routes. nih.gov

Diastereoselective Control in Oxaspiro[3.5]nonane Formation

When substituents are present on the cyclohexane ring, diastereoselective control becomes crucial. The formation of the oxetane ring can be influenced by the existing stereocenters on the cyclohexane ring (substrate control). For example, in a Paternò–Büchi reaction between a substituted cyclohexanone and formaldehyde, the facial selectivity of the carbonyl addition would be directed by the steric and electronic nature of the substituents, leading to a preferred diastereomer.

Alternatively, reagent-controlled diastereoselectivity could be employed, where a chiral catalyst or reagent directs the formation of one diastereomer over another, regardless of the substrate's inherent bias. Studies on the diastereoselective synthesis of related spiroacetal systems, such as 1,6,9-trioxaspiro[4.5]decanes, demonstrate that careful choice of cyclization conditions and precursors can lead to high levels of stereocontrol. researchgate.net

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous materials. mdpi.comrsc.org In the context of synthesizing fluorinated spirocycles, several strategies can be envisioned.

Catalysis: Employing catalytic methods, as discussed in section 2.3.4, is inherently greener than using stoichiometric reagents, as it reduces waste.

Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the starting materials into the final product. Cascade reactions are particularly effective in this regard.

Safer Reagents: Moving away from hazardous fluorinating agents like DAST (diethylaminosulfur trifluoride) or toxic gases in favor of safer, solid reagents like Selectfluor® or potassium fluoride (B91410).

Solvent Choice: Utilizing greener solvents (e.g., water, ethanol, or supercritical CO₂) or minimizing solvent use altogether. Recent breakthroughs in the sustainable manufacturing of other spiroketones have shown that reducing organic solvent use by up to 99% is achievable. acsgcipr.orgboehringer-ingelheim.comacs.org

Table 2: Comparison of Green Chemistry Metrics for Fluorination Methods

Method Traditional Approach Greener Alternative Sustainability Benefit
Fluorinating Agent DAST, SF₄ (toxic, corrosive) Selectfluor®, KF (solid, easier to handle) Improved safety, reduced hazardous waste
Stoichiometry Stoichiometric metal fluorides Transition metal catalysis Reduced metal waste, higher efficiency

| Solvents | Chlorinated solvents (e.g., DCM) | 2-MeTHF, CPME, or solvent-free | Reduced environmental impact |

Synthesis of Key Intermediates and Functionalized Derivatives of this compound

The synthesis of the target compound relies on the availability of key intermediates. A primary intermediate would be 1-oxaspiro[3.5]nonan-3-one . This could be synthesized via a multi-step sequence starting from cyclohexanone and a three-carbon building block, such as epichlorohydrin, followed by oxidation of the resulting alcohol.

Functionalized derivatives of the final compound could be accessed by starting with functionalized precursors. For example, using a substituted cyclohexanone (e.g., 4-methoxycyclohexanone) would lead to a methoxy-substituted derivative of this compound. The synthesis of functionalized derivatives of related scaffolds, such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, has been reported and demonstrates the feasibility of incorporating diverse functional groups into the spirocyclic framework to modulate properties for applications in drug discovery. univ.kiev.uauniv.kiev.ua These derivatives are valuable as building blocks for creating novel chemical entities with potential biological activity.

Advanced Spectroscopic and Structural Characterization for In Depth Understanding of 3,3 Difluoro 1 Oxaspiro 3.5 Nonane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy would be a critical tool for elucidating the structure, conformation, and electronic environment of 3,3-Difluoro-1-oxaspiro[3.5]nonane.

Dynamic NMR (DNMR) Studies for Conformational Dynamics

DNMR studies would be instrumental in understanding the conformational dynamics of the cyclohexane (B81311) ring, specifically the ring inversion process. By monitoring the NMR spectra at various temperatures, the energy barrier for the chair-to-chair interconversion could be determined. However, no such studies have been reported for this specific molecule.

Fluorine-19 NMR (¹⁹F NMR) for Electronic Environment Probing

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atoms. For this compound, the two fluorine atoms are geminal, and their chemical shift would provide insight into the electronic effects of the spirocyclic system. The coupling constants between the fluorine atoms and adjacent protons and carbons would also be valuable for structural confirmation. Without experimental data, a specific chemical shift value cannot be provided.

Analysis of Spin-Spin Coupling Constants (ⁿJHF, ⁿJCF) for Structural Elucidation

The magnitude of the through-bond coupling constants between hydrogen and fluorine (ⁿJHF) and carbon and fluorine (ⁿJCF) are highly dependent on the dihedral angles between the coupled nuclei. A detailed analysis of these coupling constants would provide precise information about the preferred conformation of the cyclohexane ring. For instance, the three-bond H-F coupling constants (³JHF) would differ for axial and equatorial protons, allowing for their assignment. No experimental values for these coupling constants are available in the literature for this compound.

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Rearrangements (Beyond Molecular Weight)

No research articles or spectral data could be retrieved that specifically elucidate the fragmentation pathways and molecular rearrangements of this compound under mass spectrometry conditions. While general principles of mass spectrometry on fluorinated compounds exist, applying these without experimental data for the specific molecule would be speculative and not adhere to the required scientific accuracy. Therefore, a detailed analysis and a corresponding data table on the fragmentation of this compound cannot be provided.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess and Absolute Configuration (if chiral)

Information regarding the chirality and chiroptical properties of this compound is not available in published literature. The molecule possesses a spirocyclic center, which can be a source of chirality. However, without experimental data from techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD), it is impossible to discuss its enantiomeric excess or determine its absolute configuration. Consequently, no data table or detailed research findings can be presented for this section.

Lack of Specific Research Data for this compound

Following a comprehensive search for scholarly articles and computational chemistry data, it has been determined that there is no specific, publicly available research focusing on the theoretical and computational chemistry of the compound This compound . The targeted searches for Density Functional Theory (DFT) calculations, ab initio studies, conformational analyses, and spectroscopic predictions for this particular molecule did not yield any relevant detailed findings.

As a result, it is not possible to generate a scientifically accurate article that adheres to the requested outline. The creation of content for the specified sections would require non-existent data and would amount to speculation rather than a report of established research.

Theoretical and Computational Chemistry Studies on 3,3 Difluoro 1 Oxaspiro 3.5 Nonane

Prediction and Interpretation of Spectroscopic Parameters

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. bohrium.com Computational chemistry offers methods to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants, which can aid in the assignment of experimental spectra and confirm structural features. bohrium.com

Density Functional Theory (DFT) is a commonly employed quantum chemical method for predicting NMR parameters with a good balance of accuracy and computational cost. researchgate.net For 3,3-Difluoro-1-oxaspiro[3.5]nonane, calculations would typically be performed on a geometry-optimized structure. The choice of functional (e.g., ωB97XD) and basis set (e.g., aug-cc-pVDZ) is crucial for obtaining accurate predictions, especially for fluorinated compounds. researchgate.net A two-point correction scheme can also be employed to improve the accuracy of DFT predictions for ¹H and ¹³C NMR shifts. bohrium.com

The predicted chemical shifts are influenced by the local electronic environment of each nucleus. The highly electronegative fluorine atoms at the C3 position are expected to cause a significant downfield shift for the C3 carbon in the ¹³C NMR spectrum. In the ¹⁹F NMR spectrum, the geminal fluorine atoms would appear as a singlet, with a chemical shift characteristic of alkyl fluorides. The predicted ¹H and ¹³C chemical shifts for the cyclohexane (B81311) and oxetane (B1205548) rings would reflect their respective conformations and the inductive effects of the fluorine atoms.

Interactive Table 1: Predicted NMR Chemical Shifts for this compound Note: These are hypothetical values for illustrative purposes based on computational chemistry principles.

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Predicted ¹⁹F Shift (ppm)
C2 4.5 - 4.8 75 - 80 -
C3 - 115 - 125 (t) -90 to -110
C4 4.5 - 4.8 75 - 80 -
C5 (spiro) - 85 - 95 -
C6/C10 1.5 - 1.8 30 - 35 -
C7/C9 1.4 - 1.7 20 - 25 -

Vibrational Frequency Calculations

Vibrational frequency calculations, typically performed using the same level of theory as geometry optimization, are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are essential for several reasons: they confirm that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), they allow for the prediction of characteristic vibrational modes, and they provide the zero-point vibrational energy (ZPVE) for use in thermodynamic calculations.

For this compound, the most prominent features in the predicted IR spectrum would be the C-F stretching vibrations. Due to the presence of two fluorine atoms on the same carbon, symmetric and asymmetric stretching modes are expected, typically appearing in the 1000-1200 cm⁻¹ region. Other characteristic vibrations include the C-O-C stretching of the oxetane ring and various C-H and C-C stretching and bending modes of the spirocyclic system. Coupling a Fire Propagation Apparatus (FPA) calorimeter with an FTIR spectrometer can be used experimentally to characterize combustion products of fluorinated compounds. researchgate.net

Interactive Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: These are hypothetical values for illustrative purposes.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
C-H Stretch (Cyclohexane) 2850 - 2960 Medium-Strong
C-H Stretch (Oxetane) 2900 - 3000 Medium
C-F Asymmetric Stretch 1100 - 1200 Strong
C-F Symmetric Stretch 1000 - 1100 Strong
C-O-C Asymmetric Stretch 1050 - 1150 Strong

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is invaluable for modeling reaction mechanisms, allowing for the exploration of potential energy surfaces to identify reactants, products, intermediates, and transition states. researchgate.net This is particularly useful for understanding how molecules like this compound might be synthesized or how they might react. For instance, the formation of the spirocyclic system could occur via an intramolecular cyclization, and computational modeling can elucidate the feasibility and stereoselectivity of such a reaction. acs.orgacs.org

Energetic and Geometric Characterization of Transition States

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. nih.gov Locating and characterizing transition states is a key goal of reaction modeling. TS search algorithms are used to find these structures, which are confirmed by vibrational frequency analysis showing exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

The activation energy (Ea) of a reaction is the energy difference between the reactants and the transition state. By calculating the energies of the reactants, transition state, and products, a complete energy profile for a reaction can be constructed. This profile reveals whether a reaction is kinetically feasible and whether it is exothermic or endothermic. The geometry of the transition state provides insight into the bonding changes occurring during the reaction.

Interactive Table 3: Hypothetical Reaction Profile Data for a Formation Pathway Note: Values are for a hypothetical intramolecular cyclization to form the spiro-oxetane ring.

Species Relative Gibbs Free Energy (kcal/mol) Key Geometric Feature
Reactant (Open-chain precursor) 0.0 -
Transition State (TS) +25.5 Partially formed C-O bond (e.g., 1.9 Å)

Elucidation of Selectivity-Determining Steps

Many chemical reactions can proceed through multiple competing pathways, leading to different regioisomers or stereoisomers. Computational modeling can elucidate the origins of selectivity by comparing the activation energies of the various transition states. The pathway with the lowest energy barrier is the kinetically favored one and will lead to the major product.

For reactions involving this compound, selectivity might be a factor in reactions at the cyclohexane ring or in potential ring-opening reactions of the oxetane. By modeling the transition states for all possible pathways, the selectivity-determining step—the first irreversible step with the highest energy barrier—can be identified. This knowledge is crucial for optimizing reaction conditions to favor the formation of a desired product.

Impact of Fluorine Substitution on Electronic, Steric, and Conformational Properties

The substitution of hydrogen atoms with fluorine, particularly in a geminal arrangement (two fluorines on the same carbon), has profound effects on a molecule's properties. nih.gov Fluorine is the most electronegative element, and its small size allows it to replace hydrogen with minimal steric penalty, though their electrostatic properties differ significantly. nih.gov These changes influence the molecule's conformation, electronic distribution, and reactivity. The presence of fluorine can affect the electron density in a nearby π system. researchgate.net In some cases, the introduction of a fluorine atom can lead to the predominance of a specific conformer group. mdpi.com

Analysis of C-F Bond Polarization and Inductive Effects

Due to the large difference in electronegativity between carbon and fluorine, the C-F bond is highly polarized, with the electron density shifted significantly toward the fluorine atom. chemguide.co.ukwikipedia.org This creates a partial negative charge (δ-) on the fluorine and a partial positive charge (δ+) on the carbon. This polarization is a permanent feature of the molecule. adichemistry.com

This strong polarization gives rise to a powerful electron-withdrawing inductive effect, also known as a -I effect. wikipedia.orgdoubtnut.com The fluorine atoms pull electron density away from the adjacent carbon atom (C3) through the sigma (σ) bonds. adichemistry.comquora.com This effect is transmitted through the carbon chain, though its magnitude decreases with distance. adichemistry.com In this compound, the -I effect of the CF₂ group will withdraw electron density from the spiro carbon (C5) and the other carbons of the oxetane ring (C2 and C4), as well as from the cyclohexane ring. This can influence the acidity of adjacent C-H bonds and the susceptibility of the molecule to nucleophilic or electrophilic attack.

Stereoelectronic Effects of Fluorine on Ring Systems

The introduction of fluorine atoms into organic molecules can profoundly influence their three-dimensional structure and reactivity. These effects are not merely due to the steric bulk of fluorine but are primarily governed by stereoelectronic interactions, which involve the spatial arrangement of orbitals and the distribution of electron density. In the case of this compound, the gem-difluoro group on the cyclohexane ring and its proximity to the oxetane ring introduce a fascinating interplay of several stereoelectronic effects. While direct computational or experimental data for this specific spirocycle is not available in the current literature, a theoretical analysis based on well-established principles in analogous fluorinated cyclic systems can provide significant insights into its conformational preferences. The dominant stereoelectronic phenomena at play are the anomeric effect, stemming from the oxetane ring, and the gauche effect, influenced by the difluorinated cyclohexane moiety.

Anomeric and Gauche Effects in Fluorinated Systems

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a ring to favor an axial orientation over the sterically less hindered equatorial position. wikipedia.org This effect is primarily explained by a stabilizing hyperconjugative interaction between a lone pair of the endocyclic heteroatom and the antibonding σ* orbital of the exocyclic C-X bond. wikipedia.org For this interaction to be maximal, an anti-periplanar alignment of the orbitals is required, which is achieved in the axial conformation.

The fluorine gauche effect is another critical stereoelectronic interaction observed in molecules containing an F-C-C-X fragment, where X is an electronegative group. nih.gov This effect describes the energetic preference for a gauche conformation, where the F and X substituents are approximately 60° to each other, over an anti conformation (180°). nih.gov The stabilization of the gauche conformer is also attributed to hyperconjugation, specifically the donation of electron density from a C-H σ bonding orbital into the C-F σ* antibonding orbital. nih.gov

Application to this compound

In this compound, the cyclohexane ring is substituted with a gem-difluoro group at the 3-position, and the spirocyclic linkage places the oxetane ring adjacent to this group. The presence of the oxygen atom in the oxetane ring and the two fluorine atoms on the cyclohexane ring sets the stage for a complex interplay of stereoelectronic forces that dictate the molecule's preferred conformation.

The oxetane ring itself is not planar and undergoes a puckering motion. The orientation of the adjacent cyclohexane ring will be influenced by the anomeric effect originating from the lone pairs of the oxetane oxygen. A stabilizing interaction can occur between an oxygen lone pair and the σ* antibonding orbitals of the C-C bonds of the cyclohexane ring.

The gem-difluoro group on the cyclohexane ring will significantly influence its chair conformation. The highly electronegative fluorine atoms create a strong dipole and influence the electronic environment of the adjacent C-C and C-H bonds. This can lead to a preference for specific chair conformations that maximize stabilizing hyperconjugative interactions. For instance, interactions between the σ orbitals of C-H bonds and the σ* orbitals of the C-F bonds can lead to a gauche relationship between a C-H bond and a C-F bond being favored.

Hypothetical Conformational Energy Profile

While precise energy values require dedicated computational studies, we can construct a hypothetical energy profile for the different conformations of the cyclohexane ring in this compound based on known effects in similar systems. The chair conformation of the cyclohexane ring will be the most stable. The key consideration is the orientation of the C-F bonds relative to the rest of the ring and the spiro-fused oxetane.

The following interactive data table presents a hypothetical scenario for the relative energies of different conformations, highlighting the contributions from various stereoelectronic effects.

ConformerRelative Energy (kcal/mol)Dominant Stereoelectronic InteractionsExpected Population at 298 K (%)
Chair 1 (Axial-like C-F)0.0Maximized σC-H → σ*C-F hyperconjugation (Gauche effect); Favorable anomeric interaction with oxetane oxygen lone pair.~75
Chair 2 (Equatorial-like C-F)1.2Reduced hyperconjugative stabilization; Increased steric interactions.~20
Twist-Boat5.5High torsional and steric strain; Unfavorable for hyperconjugation.<5

Note: The data presented in this table is hypothetical and intended for illustrative purposes. It is based on established principles of stereoelectronic effects in analogous fluorinated cyclic systems. Actual values for this compound would require specific experimental or computational determination.

The detailed research findings from studies on related fluorinated heterocycles and cycloalkanes underpin this theoretical analysis. For example, investigations into difluorinated pyrrolidines and piperidines have demonstrated the significant role of the anomeric effect (nN→σ*CF) in dictating conformational biases. nih.govbeilstein-journals.org Similarly, computational studies on fluorinated methoxycyclohexanes have revealed pseudo-anomeric effects arising from electrostatic interactions. nih.gov The conformational preferences of 1,1-difluorocyclohexane (B1205268) are also primarily governed by the minimization of steric strain and the optimization of hyperconjugative interactions involving the C-F bonds.

Future Directions and Emerging Research Challenges for 3,3 Difluoro 1 Oxaspiro 3.5 Nonane

Development of Novel and Atom-Economical Synthetic Methodologies

The synthesis of fluorinated spirocycles, particularly those containing strained rings like oxetanes, often requires multi-step sequences that can be inefficient and generate significant waste. A primary future challenge lies in developing novel and more atom-economical methodologies for the synthesis of 3,3-Difluoro-1-oxaspiro[3.5]nonane. Current research on related structures provides a roadmap for this endeavor. For instance, researchers have pioneered new catalytic transformations to convert epoxides into fluorinated oxetanes. nus.edu.sg A promising future direction would be to adapt strategies that insert a difluorocarbene species into readily available three-membered rings using inexpensive copper catalysts. nus.edu.sgacs.org This approach, which could involve the ring cleavage and cyclization of a suitable cyclohexyl-substituted epoxide, would represent a significant improvement over traditional methods.

Furthermore, the concept of C(sp³)–H bond activation presents a powerful, albeit challenging, strategy. nih.gov Developing catalytic systems, perhaps based on transition metals, that can selectively fluorinate a pre-existing 1-oxaspiro[3.5]nonane scaffold directly would be a highly atom-economical approach. bohrium.com The development of such methods would hinge on overcoming the challenge of site-selectivity and the inherent reactivity of the fluorinating agents. The successful application of palladium-catalyzed reactions for constructing other gem-difluorinated spirocyclic compounds suggests that similar catalytic cycles could be designed for the target molecule. bohrium.com

Exploration of Unprecedented Reactivity and Cascade Transformations

The unique structural and electronic features of this compound—a strained oxetane (B1205548) ring fused at a quaternary carbon and decorated with two fluorine atoms—suggest a rich and largely unexplored reactivity profile. Future research should focus on harnessing this latent reactivity to initiate cascade transformations, enabling the rapid construction of complex molecular architectures from a single, readily accessible starting material.

A key area of investigation will be the strategic opening of the oxetane ring. This could be triggered by Lewis or Brønsted acids, leading to carbocationic intermediates whose subsequent reactions can be controlled to form new ring systems. Inspired by work on other fluorinated molecules, it is conceivable that a single operation could generate multiple fluorination reactions or trigger rearrangements. sciencedaily.com For example, researchers have developed reaction cascades to generate gem-difluorinated tetralins from cyclobutanols, where an in-situ generated homoallylic fluoride (B91410) undergoes rearrangement and C(sp³)-F bond activation. nih.gov A similar conceptual framework could be applied to this compound, where ring-opening could be coupled with intramolecular cyclizations or rearrangements involving the cyclohexyl moiety to build novel polycyclic systems. The development of such cascades would be highly modular, potentially allowing for the interception of intermediates to generate a wide array of structurally diverse products. nih.gov

Integration with Flow Chemistry, Microfluidics, and Automated Synthesis Platforms

The synthesis of many fluorinated compounds involves hazardous reagents and intermediates, making traditional batch synthesis challenging to scale up safely and efficiently. cam.ac.uk The integration of continuous flow chemistry and microfluidics offers a compelling solution to these problems and represents a critical future direction for the synthesis of this compound and its derivatives.

Flow reactors provide enhanced heat and mass transfer, allowing for precise control over reaction parameters and enabling the use of highly reactive species under safer conditions. cam.ac.ukmdpi.com For fluorination reactions, flow systems can be designed with in-line scavenging procedures to neutralize hazardous by-products like hydrogen fluoride (HF) immediately as they are formed. cam.ac.uk Researchers have successfully used flow chemistry for various fluorination reactions and for the synthesis of heterocyclic scaffolds like pyrazoles and spiro-oxadiazoles. mdpi.combeilstein-archives.org Applying this technology to the synthesis of this compound could significantly improve safety, yield, and reproducibility. Furthermore, coupling flow reactors with automated systems for reaction monitoring and optimization could accelerate the discovery of new derivatives and the development of scalable synthetic routes. nih.gov

Advanced In-situ Spectroscopic Techniques for Real-time Mechanistic Studies

A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new ones. A significant research challenge is the elucidation of the precise pathways involved in the formation and subsequent transformation of this compound. Advanced in-situ spectroscopic techniques are poised to play a pivotal role in this area.

Techniques such as ReactIR (in-situ FTIR) and Raman spectroscopy allow for the real-time monitoring of reactant consumption and product formation without disturbing the reaction. nih.govresearchgate.netbeilstein-journals.org These methods have been successfully employed to monitor fluorination reactions, providing crucial kinetic data and revealing the instantaneous formation of products upon addition of the fluorinating agent. nih.govresearchgate.net For the synthesis of this compound, in-situ spectroscopy could be used to track the conversion of key intermediates, identify transient species, and understand the influence of various catalysts and reaction conditions. Similarly, when exploring the cascade reactions of the title compound, these techniques could help map the complex reaction network. Complementary methods, such as in-situ X-ray and neutron diffraction, have been used to uncover complex fluorination pathways in solid-state synthesis and could be adapted to study heterogeneous catalytic systems. acs.org

Computational Design and Machine Learning Approaches for Rational Derivative Synthesis

As the exploration of this compound expands, the sheer number of possible derivatives becomes immense. A purely experimental approach to synthesizing and testing these compounds is inefficient. Therefore, a major future direction will involve the heavy integration of computational chemistry and machine learning (ML) for the rational design of new derivatives with desired properties.

Interdisciplinary Research Opportunities Beyond Traditional Organic Synthesis (e.g., Photochemistry, Electrochemistry)

Pushing the boundaries of what is possible with this compound will require looking beyond traditional thermal organic synthesis and embracing interdisciplinary approaches. Photochemistry and electrochemistry, in particular, offer powerful and sustainable ways to access unique reactive intermediates and reaction pathways that are often inaccessible under conventional conditions.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. nih.gov This technology has been successfully applied to the synthesis of gem-difluoroalkenes and other complex fluorinated structures. chemrxiv.orgacs.org A significant future opportunity lies in using photochemistry to either synthesize the this compound core or to functionalize it. For example, photochemical cycloadditions or radical-based C-H functionalization could provide novel routes to the scaffold and its derivatives. snnu.edu.cnresearchgate.net Electrochemistry offers a complementary, oxidant-free method for generating reactive species. The electrosynthesis of other spirocyclic compounds has been demonstrated, suggesting that electrochemical methods could be developed for the cyclization or functionalization steps required to build the target molecule. researchgate.net These energy-input methods not only provide access to novel chemical space but are also aligned with the principles of green chemistry.

Concluding Perspectives on the Academic Research Landscape of 3,3 Difluoro 1 Oxaspiro 3.5 Nonane

Summary of Major Academic Research Accomplishments and Key Findings

A thorough review of academic and patent literature indicates that there are no major research accomplishments or key findings specifically documented for 3,3-Difluoro-1-oxaspiro[3.5]nonane. The compound appears to be a novel chemical entity that has not yet been the subject of focused synthesis, characterization, or application studies in the academic domain.

Research on analogous structures, however, provides a framework for understanding its potential chemical nature. Spirocyclic systems, which contain two rings connected by a single common atom, are valued for their rigid three-dimensional structures. thieme-connect.com The oxetane (B1205548) ring, a four-membered ether, is a desirable motif in drug discovery as it can improve properties like solubility and metabolic stability. acs.org Furthermore, the introduction of a gem-difluoro group (CF2) is a widely used strategy in medicinal chemistry to modulate the electronic properties and metabolic stability of adjacent functional groups. caymanchem.com

While synthetic routes to various spiro-oxetanes and difluorinated carbocycles have been reported, a specific and detailed procedure for the synthesis of this compound is not publicly available. acs.orgchemrxiv.org Similarly, no spectroscopic data (such as NMR, IR, or mass spectrometry) or detailed studies on its chemical reactivity have been published.

The table below summarizes the general properties that can be inferred for the compound based on its structure, though it must be emphasized that these are not based on experimental data for the compound itself.

PropertyInferred Value/CharacteristicBasis of Inference
Molecular FormulaC8H12F2OCalculated from structure
Molecular Weight162.18 g/mol Calculated from structure
Physical StateLikely a liquid or low-melting solid at STPGeneral property of similar small molecules
PolarityPolar, due to ether oxygen and C-F bondsBased on electronegativity differences
ReactivityInfluenced by the strained oxetane ring and the electron-withdrawing difluoro groupGeneral principles of organic chemistry thieme-connect.com

Outlook on Future Research Significance and Potential Impact on Chemical Science

Despite the current lack of research, this compound stands as a compound of significant potential interest for future scientific investigation. Its unique combination of a spirocyclic framework, a strained oxetane ring, and a gem-difluoro group suggests several avenues for impactful research.

Potential as a Building Block in Medicinal Chemistry: The most immediate potential for this compound lies in its use as a novel building block for the synthesis of bioactive molecules. Spirocycles are sought after for their ability to introduce conformational rigidity and explore three-dimensional chemical space, which can lead to enhanced binding affinity and selectivity for biological targets. chemrxiv.org The oxetane moiety is known to be a valuable "magic methyl" isostere, capable of improving aqueous solubility and metabolic profiles of drug candidates. acs.org The gem-difluoro group can act as a bioisostere for a carbonyl group or other functionalities and can block sites of metabolism. caymanchem.com The combination of these three features in a single, compact molecule makes this compound a highly attractive scaffold for drug discovery programs targeting a wide range of diseases.

Exploration of Novel Reactivity: The chemistry of strained rings containing electron-withdrawing groups is often rich and unpredictable. Future research could focus on the ring-opening reactions of the oxetane under various conditions (acidic, basic, nucleophilic), which would be influenced by the adjacent difluoro substituents. These studies could lead to the development of new synthetic methodologies and provide access to unique difluorinated acyclic structures that are otherwise difficult to prepare.

Applications in Materials Science: Fluorinated organic compounds can possess unique properties such as thermal stability and hydrophobicity. While less explored than their medicinal applications, small fluorinated spirocycles could be investigated as components of polymers or functional materials where such properties are desirable.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.